Josiphos SL-J502-1 is a chiral phosphine ligand widely used in asymmetric catalysis. Its full chemical name is (R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine, and it has the empirical formula C32H40FeP2 with a molecular weight of approximately 542.45 g/mol. This compound is particularly noted for its high optical purity, with enantiomeric excess values often exceeding 99% . The compound is classified as a phosphine ligand, which plays a critical role in facilitating various catalytic reactions, particularly those involving transition metals like ruthenium.
The synthesis of Josiphos SL-J502-1 typically involves the reaction of ferrocenyl derivatives with di-tert-butylphosphine and ethyldiphenylphosphine. The process requires careful control of reaction conditions to ensure the formation of the desired chiral configuration. The synthetic route generally includes:
Technical details regarding specific reaction conditions, such as temperature and solvent choice, are often proprietary but are critical for optimizing yield and enantiomeric purity.
The molecular structure of Josiphos SL-J502-1 features a ferrocenyl core substituted with both di-tert-butylphosphino and ethyldiphenylphosphine groups. The structural representation can be described using various notations:
C[C@H]([C]1[Fe][C]2[C]([C]1)([C]2)P(C(C)(C)C)C(C)(C)C)P(c3ccccc3)c4ccccc4
1S/C32H40FeP2/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21;
The compound's three-dimensional structure can be analyzed using X-ray crystallography, revealing important details about bond angles and distances that influence its reactivity in catalytic cycles .
Josiphos SL-J502-1 is primarily utilized in transition metal-catalyzed reactions, including:
The technical details of these reactions often involve varying parameters such as solvent choice, temperature, and pressure to optimize outcomes.
The mechanism by which Josiphos SL-J502-1 operates involves coordination with transition metals (e.g., ruthenium), forming a chiral environment that influences substrate orientation and reactivity. Key steps include:
Data from studies indicate that variations in ligand structure can significantly affect diastereoselectivity and enantioselectivity in reactions.
Josiphos SL-J502-1 exhibits several notable physical and chemical properties:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 542.45 g/mol |
Purity | ≥97% |
Flash Point | Not applicable |
Optical Purity | ≥99% |
These properties are critical for determining suitable applications in laboratory settings .
Josiphos SL-J502-1 is extensively used in various scientific applications:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8